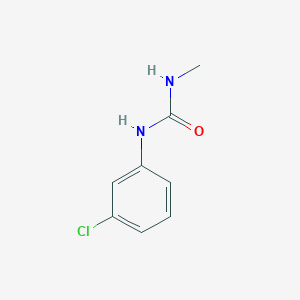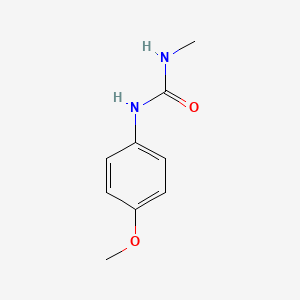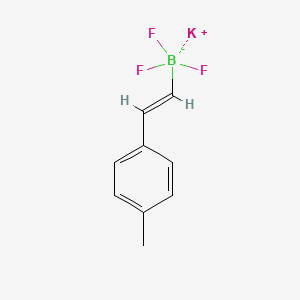
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate
Overview
Description
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in asymmetric hydrogenation processes. The compound’s unique structure, which includes rhodium coordinated with phospholano ligands and cyclooctadiene, contributes to its high reactivity and selectivity in catalytic applications.
Preparation Methods
The synthesis of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate typically involves the coordination of rhodium with the phospholano ligands and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is primarily used in catalytic hydrogenation reactions. It can facilitate the reduction of various unsaturated compounds, including alkenes, alkynes, and imines. Common reagents used in these reactions include hydrogen gas and various hydrogen donors. The reaction conditions typically involve mild temperatures and pressures, making the process efficient and cost-effective. The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric hydrogenation, which is crucial for the synthesis of enantiomerically pure compounds. In biology and medicine, it plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of chiral intermediates. Industrially, it is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where its high selectivity and efficiency are highly valued.
Mechanism of Action
The mechanism of action of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The phospholano ligands and cyclooctadiene play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen. This results in the selective reduction of the substrate to form the desired chiral product. The molecular targets and pathways involved in this process are primarily related to the interaction between the rhodium center and the substrate.
Comparison with Similar Compounds
Similar compounds to (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate include other rhodium-based catalysts with different ligand structures. For example, 1,1’-Bis((2S,5S)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate is another rhodium catalyst with similar applications but different ligand structures. The uniqueness of this compound lies in its specific ligand arrangement, which provides high selectivity and efficiency in catalytic reactions.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSHTWLDKZMBA-ASDDUFFSSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1P([C@H](CC1)C)CCP2[C@H](CC[C@@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40F3O3P2RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


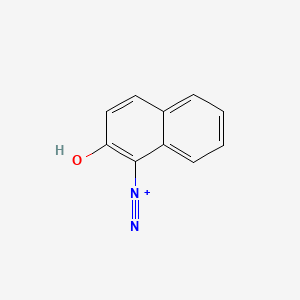
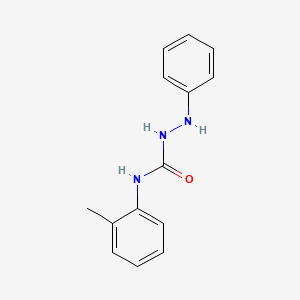
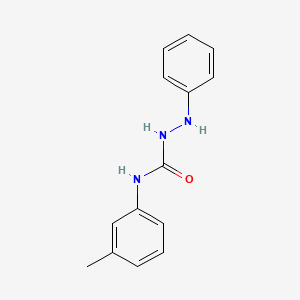
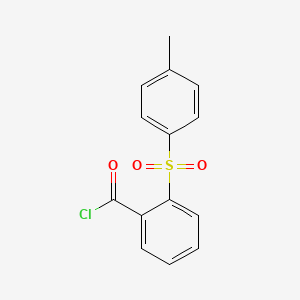
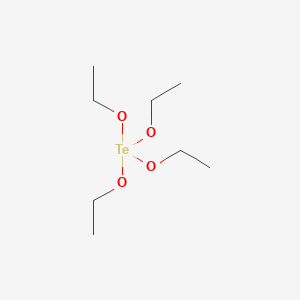
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)
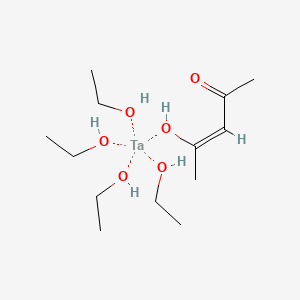
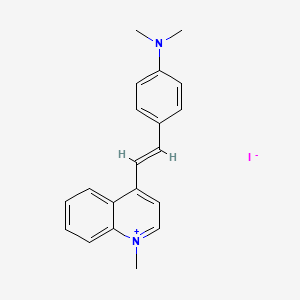
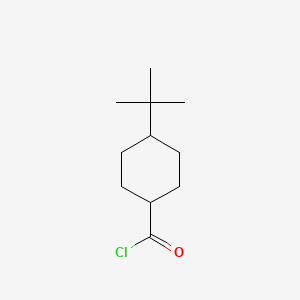
![3-[3-(Diethylcarbamoylamino)-4-methylphenyl]-1,1-diethylurea](/img/structure/B3336198.png)

